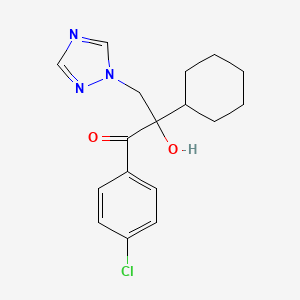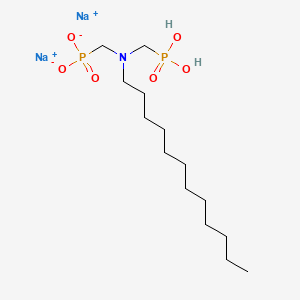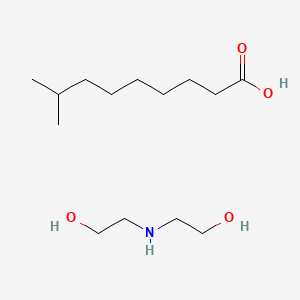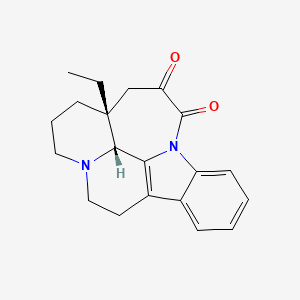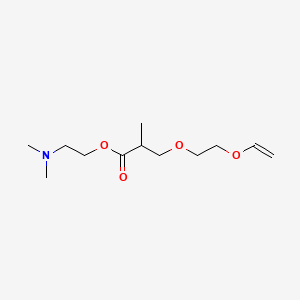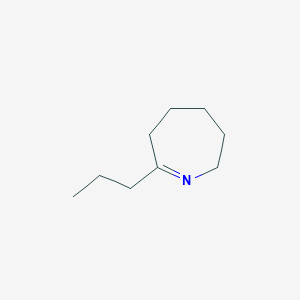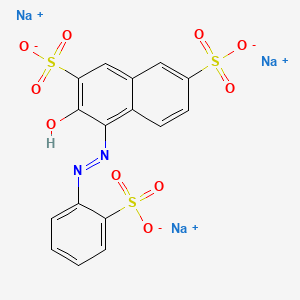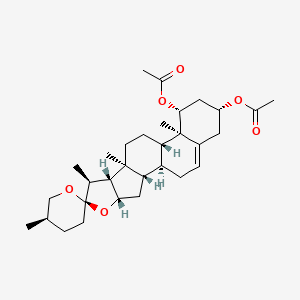
Spirost-5-ene-1,3-diol, diacetate, (1beta,3beta,25R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Spirost-5-ene-1,3-diol, diacetate, (1beta,3beta,25R)- is a chemical compound with the molecular formula C31H46O6 and a molecular weight of 514.693 g/mol . It is a derivative of spirostane, a type of steroidal sapogenin, and is characterized by its unique structure, which includes a spirostane backbone with diacetate groups at positions 1 and 3.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Spirost-5-ene-1,3-diol, diacetate, (1beta,3beta,25R)- typically involves the acetylation of spirost-5-ene-1,3-diol. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions usually include a temperature range of 0-5°C to ensure selective acetylation at the desired positions .
Industrial Production Methods
Industrial production of Spirost-5-ene-1,3-diol, diacetate, (1beta,3beta,25R)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
Spirost-5-ene-1,3-diol, diacetate, (1beta,3beta,25R)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the diacetate groups back to hydroxyl groups.
Substitution: The acetate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of spirost-5-ene-1,3-diol.
Substitution: Formation of derivatives with different functional groups.
Applications De Recherche Scientifique
Spirost-5-ene-1,3-diol, diacetate, (1beta,3beta,25R)- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various steroidal compounds.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the production of steroidal drugs and other related compounds.
Mécanisme D'action
The mechanism of action of Spirost-5-ene-1,3-diol, diacetate, (1beta,3beta,25R)- involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by modulating the activity of enzymes and receptors involved in various biological processes. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Spirost-5-ene-1,3-diol: The non-acetylated form of the compound.
Spirost-5-ene-3,27-diol: Another derivative with hydroxyl groups at different positions.
Furost-5-ene-3,22,26-triol: A related compound with a furostane backbone.
Uniqueness
Spirost-5-ene-1,3-diol, diacetate, (1beta,3beta,25R)- is unique due to its specific acetylation pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
6155-50-6 |
|---|---|
Formule moléculaire |
C31H46O6 |
Poids moléculaire |
514.7 g/mol |
Nom IUPAC |
[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,14R,16R)-14-acetyloxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl] acetate |
InChI |
InChI=1S/C31H46O6/c1-17-9-12-31(34-16-17)18(2)28-26(37-31)15-25-23-8-7-21-13-22(35-19(3)32)14-27(36-20(4)33)30(21,6)24(23)10-11-29(25,28)5/h7,17-18,22-28H,8-16H2,1-6H3/t17-,18+,22-,23-,24+,25+,26+,27-,28+,29+,30+,31-/m1/s1 |
Clé InChI |
NAJOUDAEBSDOST-QCMZPDNYSA-N |
SMILES isomérique |
C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5([C@@H](C[C@@H](C6)OC(=O)C)OC(=O)C)C)C)C)OC1 |
SMILES canonique |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(C(CC(C6)OC(=O)C)OC(=O)C)C)C)C)OC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



